molecular formula C8H14N4 B13329991 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B13329991
M. Wt: 166.22 g/mol
InChI Key: LWYXPOFZWRMIRZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group at the 3-position, an isopropyl group at the 1-position, and a carboximidamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methyl-1-(propan-2-yl)-1H-pyrazole, the carboximidamide group can be introduced through a series of reactions involving nitration, reduction, and subsequent amidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides opportunities for further chemical modifications .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-carboximidamide

InChI

InChI=1S/C8H14N4/c1-5(2)12-4-7(8(9)10)6(3)11-12/h4-5H,1-3H3,(H3,9,10)

InChI Key

LWYXPOFZWRMIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=N)N)C(C)C

Origin of Product

United States

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